molecular formula C15H14F3N3O3S B2470251 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 899744-03-7

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2470251
CAS No.: 899744-03-7
M. Wt: 373.35
InChI Key: SOALTIBYSIQIFL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is one of the main components of nucleic acids . Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Chemical Reactions Analysis

In previous studies, similar compounds have been found to react with various amines and hydrazine hydrate . For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate in boiling ethanol to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .

Scientific Research Applications

Synthesis and Antitumor Activities

Research on similar pyrimidine derivatives has demonstrated significant antitumor activities, highlighting the potential of these compounds in cancer treatment. For example, the synthesis and evaluation of certain pyrimidine derivatives have revealed their potential as antitumor agents, with studies showing that modifications in the pyrimidine ring can lead to compounds with notable anticancer activity against various cancer cell lines (Hafez & El-Gazzar, 2017). This suggests that 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide could also be explored for its antitumor properties, potentially leading to the development of new cancer therapies.

Radioligand Imaging and PET Scans

Compounds within this chemical family have been utilized in the development of selective radioligands for imaging purposes. The synthesis of derivatives for positron emission tomography (PET) scans to image specific proteins or receptors in the brain is a notable application. For instance, a novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of pyrimidine derivatives in diagnostic imaging and potentially offering a pathway for the use of this compound in similar applications (Dollé et al., 2008).

Antioxidant Properties

The synthesis and characterization of pyrimidine derivatives have also revealed their potential as antioxidants. Studies on the antioxidant activity of these compounds, such as 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides, indicate that they may possess significant antioxidant properties, which could be beneficial in the development of therapeutic agents aimed at combating oxidative stress-related diseases (Dhakhda et al., 2021).

Herbicidal Activity

Furthermore, pyrimidine derivatives have been explored for their application in agriculture, particularly as herbicides. The synthesis of novel pyrimidine derivatives has shown promising herbicidal activities against dicotyledonous weeds, suggesting that these compounds can be developed into effective herbicidal agents (Wu et al., 2011). This opens up avenues for the use of this compound in developing new herbicides with specific action mechanisms.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c1-2-9-7-12(22)21-14(20-9)25-8-13(23)19-10-3-5-11(6-4-10)24-15(16,17)18/h3-7H,2,8H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOALTIBYSIQIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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